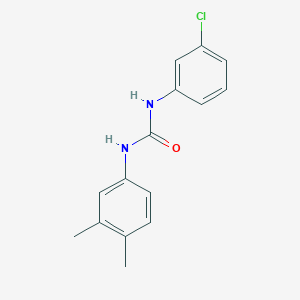![molecular formula C20H26N2O2 B3829016 N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide](/img/structure/B3829016.png)
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide
Descripción general
Descripción
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide, commonly known as AOA, is a potent inhibitor of the enzyme N-myristoyltransferase (NMT). NMT is a vital enzyme that plays a crucial role in the post-translational modification of proteins, making AOA an essential chemical compound in scientific research.
Mecanismo De Acción
AOA inhibits the enzyme N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide by binding to the active site of the enzyme, preventing the transfer of myristic acid to the N-terminal glycine of proteins. This post-translational modification is essential for the proper localization and function of many proteins, making N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide inhibition a potential therapeutic target for various diseases.
Biochemical and Physiological Effects:
The inhibition of N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide by AOA has shown various biochemical and physiological effects. In cancer cells, AOA has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth. In infectious diseases, AOA has been shown to reduce viral replication and infectivity. In neurological disorders, AOA has been found to reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AOA has several advantages for lab experiments, including its high potency and selectivity for N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide inhibition. However, AOA has limitations in terms of its stability and solubility, making it challenging to work with in some experimental conditions.
Direcciones Futuras
There are several future directions for the use of AOA in scientific research. One direction is the development of AOA analogs with improved stability and solubility. Another direction is the study of AOA in combination with other therapies for cancer, infectious diseases, and neurological disorders. Additionally, the use of AOA in other areas of research, such as immunology and metabolism, could provide new insights into the role of N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide in various biological processes.
Aplicaciones Científicas De Investigación
AOA has been used in various scientific research studies, including cancer research, infectious diseases, and neurological disorders. The inhibition of N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide by AOA has shown promising results in reducing the growth of cancer cells, particularly in breast cancer and melanoma. In infectious diseases, AOA has been found to inhibit the replication of viruses such as dengue and hepatitis C. In neurological disorders, AOA has been studied for its potential in treating Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-12-2-4-16(5-3-12)19(24)22-17(18(21)23)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,17H,6-11H2,1H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXTZIYTPFSFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)N)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone](/img/structure/B3828933.png)
![N-[2-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3828938.png)
![(1S*,6R*)-9-[(7-isopropoxy-2-oxo-2H-chromen-3-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3828951.png)



![2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B3828972.png)
![2-nitro-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3828984.png)
![N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B3828988.png)
![1-isobutyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3828997.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,2-diphenylacetamide](/img/structure/B3829020.png)
![1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol](/img/structure/B3829026.png)
![7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3829033.png)